molecular formula C9H8BrF3O B2768937 4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene CAS No. 1026796-37-1

4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene

Cat. No.: B2768937
CAS No.: 1026796-37-1
M. Wt: 269.061
InChI Key: AFZSOGLGDIPPHP-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene typically involves the bromination of 2-ethoxy-1-(trifluoromethyl)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. It is utilized in the following ways:

  • Synthesis of Pharmaceuticals : The compound is employed in the synthesis of various pharmaceutical agents, particularly those requiring halogenated aromatic systems as building blocks. For instance, its derivatives can be used in the development of anti-inflammatory and anti-cancer drugs.
  • Reagent in Organic Reactions : It acts as a reagent in nucleophilic substitution reactions due to the presence of the bromine atom, facilitating the introduction of various functional groups into aromatic systems.

Material Science

The unique properties of this compound make it valuable in materials science:

  • Polymer Chemistry : The compound can be used as a monomer or additive in the production of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and sealants.
  • Fluorinated Materials : Due to its trifluoromethyl group, it contributes to the development of materials with low surface energy, making them suitable for applications requiring hydrophobic or oleophobic properties.

Agrochemicals

In agrochemical formulations, this compound is explored for its potential use as an active ingredient or intermediate in the synthesis of herbicides and pesticides. The trifluoromethyl group enhances biological activity and environmental stability.

Case Studies

Several studies highlight the applications of this compound:

  • Pharmaceutical Development : Research has demonstrated that derivatives of this compound exhibit promising activity against specific cancer cell lines, indicating its potential role as a lead compound in drug discovery .
  • Material Performance : A study on fluorinated polymers incorporating this compound revealed improved mechanical properties and thermal stability compared to non-fluorinated counterparts .

Safety and Environmental Impact

While this compound has useful applications, it is essential to consider safety protocols during handling due to its bromine content. Environmental assessments are necessary to evaluate its degradation products and potential ecological impact.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biological Activity

4-Bromo-2-ethoxy-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, ethoxy, and trifluoromethyl substituents. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. Understanding its biological activity is crucial for assessing its utility in various fields including pharmaceuticals and material science.

The molecular formula of this compound is C9H8BrF3OC_9H_8BrF_3O, with a molecular weight of approximately 269.06 g/mol. The presence of halogen atoms (bromine and trifluoromethyl) significantly influences the compound's electronic properties, enhancing its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC9H8BrF3OC_9H_8BrF_3O
Molecular Weight269.06 g/mol
CAS Number156605-94-6
IUPAC NameThis compound

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The trifluoromethyl group is known for enhancing lipophilicity, which can facilitate membrane permeability and interaction with lipid membranes. Additionally, the bromine atom may participate in halogen bonding, influencing the binding affinity to enzymes or receptors.

Potential Biological Targets

Research indicates that compounds similar to this compound may interact with:

  • Cyclooxygenases (COX) : Inhibitors of COX enzymes are significant in pain and inflammation management.
  • Kinases : These enzymes are crucial in signal transduction pathways; inhibition can affect cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological implications of brominated aromatic compounds, including those structurally related to this compound.

  • Anti-inflammatory Activity : A study highlighted that compounds with similar structures exhibited significant inhibition of COX enzymes, suggesting a potential anti-inflammatory mechanism .
  • Anticancer Properties : Research has demonstrated that halogenated aromatic compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of kinase activity .
  • Agrochemical Applications : Investigations into the herbicidal properties of similar compounds have shown promising results in inhibiting plant growth by disrupting specific biochemical pathways .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Biological ActivityDescriptionReference
COX InhibitionSignificant reduction in inflammatory markers
Anticancer ActivityInduction of apoptosis in cancer cell lines
Herbicidal EffectsInhibition of plant growth through biochemical disruption

Properties

IUPAC Name

4-bromo-2-ethoxy-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZSOGLGDIPPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-37-1
Record name 4-bromo-2-ethoxy-1-(trifluoromethyl)benzene
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